Pca 4248

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du PCA 4248 implique la réaction de la 2-(phénylthio)éthylamine avec l'acide 5-méthoxycarbonyl-2,4,6-triméthyl-1,4-dihydropyridine-3-carboxylique dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde et un catalyseur pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté, y compris le contrôle de la température, le temps de réaction et les étapes de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Le PCA 4248 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe phénylthio, conduisant à la formation de divers dérivés. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications de recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des antagonistes du récepteur du facteur d'activation plaquettaire.

Industrie : Utilized in the development of new drugs and therapeutic agents targeting platelet-activating factor receptors.

5. Mécanisme d'action

Le this compound exerce ses effets en antagonisant le récepteur du facteur d'activation plaquettaire. Ce récepteur est un récepteur couplé aux protéines G qui médié diverses réponses biologiques, notamment l'agrégation plaquettaire, l'inflammation et la réponse immunitaire . En bloquant le récepteur, le this compound inhibe les voies de signalisation en aval activées par le facteur d'activation plaquettaire, réduisant ainsi ses effets biologiques .

Applications De Recherche Scientifique

PCA 4248 has been extensively studied for its scientific research applications, particularly in the fields of:

Chemistry: Used as a model compound to study the reactivity of platelet-activating factor receptor antagonists.

Mécanisme D'action

PCA 4248 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is a G-protein-coupled receptor that mediates various biological responses, including platelet aggregation, inflammation, and immune response . By blocking the receptor, this compound inhibits the downstream signaling pathways activated by platelet-activating factor, thereby reducing its biological effects .

Comparaison Avec Des Composés Similaires

Le PCA 4248 est unique parmi les antagonistes du récepteur du facteur d'activation plaquettaire en raison de sa structure chimique spécifique et de sa forte affinité pour le récepteur. Des composés similaires comprennent :

CV-3988 : Un autre antagoniste du récepteur du facteur d'activation plaquettaire avec une structure chimique différente.

Dioxolane : Un composé aux propriétés antagonistes similaires mais aux profils pharmacocinétiques différents.

SC-236 : Un composé structurellement apparenté aux activités biologiques comparables. Le caractère unique du this compound réside dans son affinité de liaison spécifique et sa sélectivité pour le récepteur du facteur d'activation plaquettaire, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

PCA 4248, a specific antagonist of the platelet-activating factor (PAF) receptor, has garnered attention due to its potent biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies that highlight its therapeutic potential.

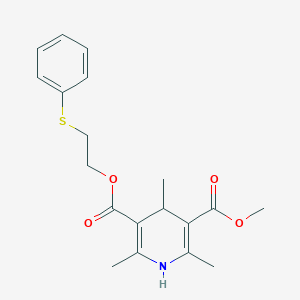

- Chemical Name : 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid methyl 2-(phenylthio)ethyl ester

- CAS Number : 123875-01-4

- Purity : ≥95%

This compound functions primarily as a PAF receptor antagonist, exhibiting a higher potency than the ginkolide BN-52021. It inhibits rabbit platelet aggregation with an IC50 value of approximately 1.05 μM and does not significantly affect calcium channels12. This specificity allows it to modulate various physiological responses mediated by PAF without interfering with other signaling pathways.

In Vitro Studies

This compound has demonstrated significant effects in vitro, particularly in inhibiting PAF-induced cellular responses:

- Platelet Aggregation : this compound effectively inhibits platelet aggregation induced by PAF, showcasing its potential for managing thrombotic conditions.

- Inflammatory Responses : In studies involving keratinocytes exposed to UV radiation, this compound blocked the upregulation of COX-2 and IL-10 expression, indicating its role in modulating inflammatory pathways3.

In Vivo Studies

In vivo experiments have further elucidated the compound's pharmacological profile:

- Systemic Hypotension : this compound antagonizes PAF-induced systemic hypotension in rat models, demonstrating its potential utility in conditions characterized by low blood pressure12.

- Protein-Plasma Extravasation : The compound also inhibits protein-plasma extravasation, suggesting a protective effect against vascular permeability associated with inflammatory responses1.

Study on Immune Suppression

A pivotal study investigated this compound's role in UV-induced immune suppression. Mice treated with this compound prior to UV exposure exhibited significantly reduced immune suppression compared to untreated controls. The results indicated that this compound effectively restored immune function in UV-exposed mice, underscoring its therapeutic potential in dermatological applications3.

Edema Model

Research involving non-sensitized mice demonstrated that this compound displayed anti-PAF activity that was diminished following antigen booster injections. This study highlighted the compound's efficacy in managing edema related to allergic reactions and inflammatory conditions4.

Summary of Findings

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Platelet Aggregation | IC50 = 1.05 μM | Antagonizes PAF-induced hypotension |

| Inflammatory Response | Inhibits COX-2 and IL-10 expression | Reduces protein-plasma extravasation |

| Immune Function | Blocks UV-induced immune suppression | Restores immune response post UV exposure |

| Edema Management | Anti-PAF activity observed | Reduced edema in antigen-challenged models |

Propriétés

IUPAC Name |

3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNAWNKZMNTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924617 | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123875-01-4 | |

| Record name | Pca 4248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PTeMC suitable for drug delivery applications?

A1: PTeMC exhibits several properties that make it attractive for drug delivery:

- Biocompatibility: PTeMC demonstrates minimal toxicity towards human cells. Studies using human embryonic kidney cells (HEK 293T) show no significant cytotoxicity [].

- Self-assembly: PTeMC, when combined with hydrophilic polymers like poly(ethylene glycol) (PEG), can self-assemble into nano-sized micelles in aqueous solutions [, ]. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Controlled Release: The rate of drug release from PTeMC-based micelles can be tuned. For instance, decreasing the length of the PTeMC block in mPEG-PTeMC micelles leads to a faster release of the drug ibuprofen [].

- pH Sensitivity: By incorporating specific functional groups, such as amine groups, into the PTeMC structure, the resulting micelles can be designed to respond to changes in pH []. This characteristic is particularly beneficial for targeted drug delivery to acidic tumor microenvironments.

Q2: Can you provide an example of how PTeMC has been utilized for drug delivery in research?

A2: Researchers have successfully synthesized a block copolymer consisting of poly(6,14-dimethyl-1,3,9,11-tetraoxa-6,14-diaza-cyclohexadecane-2,10-dione) (PADMC) and PTeMC (PADMC-b-PTeMC) []. This copolymer self-assembles into micelles capable of encapsulating anticancer drugs like camptothecin (CPT) and doxorubicin (DOX). Notably, these micelles exhibit pH-dependent behavior:

- Enhanced Cellular Uptake: In acidic conditions (pH 5.8), mimicking the tumor microenvironment, the micelles show significantly higher uptake by cancerous HeLa cells compared to normal physiological pH [].

- Accelerated Drug Release: The acidic environment also triggers a volume expansion of the micelles, leading to a faster release of the encapsulated CPT [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.